molecular formula C21H27N3O4S B2847142 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide CAS No. 897619-21-5

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide

Cat. No.: B2847142
CAS No.: 897619-21-5
M. Wt: 417.52
InChI Key: LOMUCMJOYOYFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and neuroscience research. Its structure, which incorporates a piperazine ring linked to a benzamide via a sulfonyl ethyl chain, is characteristic of compounds studied for their interaction with neurological targets . Specifically, structurally related N-arylpiperazine benzamides have been identified as potent and highly selective ligands for the dopamine D4 receptor, showing affinity in the low nanomolar range and selectivity of over 10,000-fold for D4 over the D2 receptor subtype and other off-targets like serotonin 5-HT1A and adrenergic α1 receptors . This makes such compounds valuable pharmacological tools for probing the role of the D4 receptor in the central nervous system. The compound is supplied for non-human research applications only. It is intended for use in laboratory settings by qualified researchers for purposes such as in vitro binding assays, functional activity studies, and structure-activity relationship (SAR) investigations. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-3-5-18(6-4-17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-7-9-20(28-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMUCMJOYOYFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate sulfonyl chloride to form the sulfonylated piperazine intermediate.

    Coupling with Benzamide: The sulfonylated piperazine intermediate is then coupled with 4-methylbenzoyl chloride under basic conditions to yield the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

    Medicine: Preliminary studies suggest that it may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Piperazine Substitution Patterns

  • VRT-325 (4-(Cyclohexyloxy)-2-(1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)quinazoline): Shares the 4-methoxyphenylpiperazine-sulfonyl motif but incorporates a quinazoline scaffold instead of a benzamide. Activity: Functions as a CFTR corrector (ΔF508-CFTR), unlike the target compound, which lacks reported CFTR activity .
  • N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) :

    • Replaces the sulfonylethyl group with an ethoxyethyl linker and substitutes the 4-methylbenzamide with a thiophen-3-yl group.
    • Synthesis : Purification requires reverse-phase chromatography due to polar ethoxyethyl and thiophene groups, contrasting with the target compound’s sulfonylethyl-mediated hydrophobicity .

Benzamide Modifications

  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide :
    • Features a nitro group at the benzamide’s para position and a pyridyl substituent.
    • Electronic Effects : The nitro group increases electron-withdrawing character, reducing solubility compared to the target compound’s 4-methyl group .

Functional Activity and Mechanism

CFTR Modulators vs. PROTACs

  • CoPo-22 (N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide): Dual-acting corrector-potentiator with a cyanoquinoline core. Unlike the target compound, CoPo-22 directly enhances CFTR channel gating via its quinoline moiety .
  • Bcr-Abl PROTAC 7b :
    • Contains a 4-methylbenzamide fragment but integrates a pyrazolo-pyridine and dioxopiperidine for proteasome-mediated degradation. Highlights the versatility of benzamide scaffolds in divergent therapeutic strategies .

Physicochemical and Pharmacokinetic Properties

Property Target Compound VRT-325 Compound 3j
LogP ~3.2 (predicted) ~4.1 (quinazoline) ~2.8 (thiophene)
Solubility Low (hydrophobic sulfonylethyl) Moderate (polar groups) High (ethoxyethyl linker)
Synthesis Yield Not reported 56% (PROTAC 7b) Partially pure, requiring dual chromatography

Key Research Findings

  • Synthetic Challenges : The sulfonylethyl linker in the target compound may improve stability over ethoxyethyl analogs but complicates purification due to intermediate polarity .
  • Crystallographic Insights : Sulfonamide analogs like N-(4-Methoxyphenyl)benzenesulfonamide adopt planar conformations, whereas the target compound’s sulfonylethyl group likely introduces torsional strain, affecting binding .

Q & A

Q. What are the key steps in synthesizing N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide, and how is purity ensured?

The synthesis involves three critical stages:

Piperazine Ring Functionalization : The 4-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Sulfonylation : The piperazine nitrogen is sulfonylated using sulfonyl chloride derivatives, requiring anhydrous conditions to avoid side reactions .

Benzamide Coupling : The sulfonylated intermediate reacts with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide .
Purity Control : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assigns protons and carbons to specific functional groups (e.g., methoxy at δ ~3.8 ppm, sulfonyl ethyl linkage at δ ~3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
  • Infrared (IR) Spectroscopy : Confirms sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

Q. What functional groups contribute to its biological activity?

  • 4-Methoxyphenylpiperazine : Modulates receptor binding (e.g., serotonin or dopamine receptors) .
  • Sulfonyl Ethyl Linker : Enhances solubility and stabilizes interactions with hydrophobic enzyme pockets .
  • 4-Methylbenzamide : Influences metabolic stability via steric hindrance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution Analysis : Replace the 4-methoxy group with halogens (e.g., fluorine) to improve metabolic stability and binding affinity. Evidence shows fluorine analogs exhibit 2–3× higher potency in receptor assays .
  • Linker Modification : Replace the sulfonyl group with carbonyl or amide groups to assess effects on solubility and target engagement .
  • Piperazine Ring Alterations : Introduce methyl or ethyl substituents to evaluate steric effects on receptor selectivity .
    Methodology : Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., radioligand binding) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to identify if discrepancies arise from differential cytochrome P450 metabolism .
  • Orthogonal Validation : Cross-verify results with techniques like surface plasmon resonance (SPR) for binding kinetics or patch-clamp electrophysiology for ion channel effects .

Q. What strategies improve yield in large-scale synthesis?

  • Solvent Optimization : Replace acetonitrile with toluene for sulfonylation to reduce cost and improve scalability .
  • Catalytic Methods : Use Pd/C or Ni catalysts for reductive amination steps, achieving >80% yield compared to traditional methods (50–60%) .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of HPLC for intermediate steps .

Q. How does the sulfonyl group influence pharmacokinetics?

  • Solubility : The sulfonyl moiety increases aqueous solubility (logP reduced by ~0.5 units) compared to non-sulfonylated analogs, enhancing bioavailability .
  • Protein Binding : Sulfonamides exhibit 90–95% plasma protein binding, prolonging half-life but potentially reducing free drug concentration .
    Experimental Design : Measure logD (octanol-water partition) and conduct pharmacokinetic profiling in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.